molecular formula C13H16O4 B8347547 5-(3,4-Dimethoxyphenyl)-5-methyl-dihydro-2-furanone

5-(3,4-Dimethoxyphenyl)-5-methyl-dihydro-2-furanone

Cat. No. B8347547
M. Wt: 236.26 g/mol
InChI Key: QHCJUIWHWYHXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011060

Procedure details

100 ml of a 0.1 M solution of samarium(II) iodide in tetrahydrofuran is mixed, with oxygen carefully excluded, with the solution of 710 mg of 3,4-dimethoxyacetophenone, 500 mg of methyl acrylate and 350 mg of tert-butanol in 5 ml of tetrahydrofuran. The reaction solution is mixed thoroughly, allowed to stand for two hours at room temperature and then poured into 100 ml of 20% hydrochloric acid. It is stirred for two hours at room temperature and extracted with diethyl ether. The ether phase is washed with sodium thiosulfate solution and water, dried on sodium sulfate and concentrated by evaporation in a vacuum. The oily residue is chromatographed on a silica gel column (Kromasil 100/10 μm) with a hexane-tert-butyl methyl ether mixture (4:1). 570 mg of (R,S)-5-(3,4-dimethoxyphenyl)-5-methyl-dihydro-2-furanone is eluted, melting point 71.2° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
350 mg
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I-].[Sm+2].[I-].O=O.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)=[O:8].[C:19](OC)(=[O:22])[CH:20]=C.Cl.O1CCC[CH2:27]1>C(O)(C)(C)C>[CH3:18][O:17][C:11]1[CH:10]=[C:9]([C:7]2([CH3:27])[O:8][C:19](=[O:22])[CH2:20][CH2:6]2)[CH:14]=[CH:13][C:12]=1[O:15][CH3:16] |f:0.1.2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Sm+2].[I-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
710 mg
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C(C=C)(=O)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Six
Name
Quantity
350 mg
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It is stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction solution is mixed thoroughly
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether phase is washed with sodium thiosulfate solution and water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The oily residue is chromatographed on a silica gel column (Kromasil 100/10 μm) with a hexane-tert-butyl methyl ether mixture (4:1)
WASH
Type
WASH
Details
570 mg of (R,S)-5-(3,4-dimethoxyphenyl)-5-methyl-dihydro-2-furanone is eluted

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=C(C=CC1OC)C1(CCC(O1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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